molecular formula C11H18ClN5 B12220911 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12220911
M. Wt: 255.75 g/mol
InChI Key: SEOIOCXXDFKINR-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine hydrochloride is a bis-pyrazole derivative featuring two 1,5-dimethylpyrazole moieties linked via a methylene amine group, with a hydrochloride counterion enhancing its solubility and stability. This compound is structurally distinct due to its symmetrical pyrazole substitution and ionic character, making it a candidate for applications in coordination chemistry and pharmaceutical research. Its synthesis likely involves alkylation or reductive amination between pyrazole precursors, followed by hydrochloric acid treatment to form the salt .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-10(6-13-15(8)3)5-12-11-7-14-16(4)9(11)2;/h6-7,12H,5H2,1-4H3;1H

InChI Key

SEOIOCXXDFKINR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of 1,5-dimethylpyrazole with a suitable alkylating agent. One common method is the reaction of 1,5-dimethylpyrazole with formaldehyde and hydrochloric acid, which leads to the formation of the desired compound. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H13N3HClC_8H_{13}N_3\cdot HCl and a molecular weight of approximately 185.67 g/mol. The presence of the pyrazole moiety contributes to its biological activity, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance:

  • Cytotoxicity Studies : Various derivatives of pyrazole have shown promising results against different cancer cell lines. In one study, a derivative exhibited an IC50 value of 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells, indicating strong anticancer efficacy .
  • Mechanism of Action : Pyrazole derivatives often function by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

The pyrazole moiety is also known for its anti-inflammatory effects. Compounds derived from this structure have been explored for their ability to reduce inflammation in various models:

  • In Vivo Studies : Research has demonstrated that certain pyrazole derivatives can effectively lower inflammatory markers in animal models, suggesting their potential use in treating inflammatory diseases .

Synthetic Routes

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions that allow for the modification of the pyrazole core to enhance its biological activity.

Development of New Derivatives

Researchers are continually exploring new derivatives to improve potency and selectivity:

CompoundActivityIC50 (µM)Reference
Compound AAnticancer0.39
Compound BAnti-inflammatory-
Compound CCDK Inhibitor0.98

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

  • Case Study 1 : A derivative was tested against multiple cancer cell lines (MCF7, SF-268) and showed significant cytotoxicity with GI50 values indicating effective growth inhibition .
  • Case Study 2 : In another study focusing on anti-inflammatory effects, a derivative reduced edema in rat models significantly compared to controls .

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by interfering with the synthesis of key biomolecules or disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues

A. Carboxamide Pyrazole Derivatives (e.g., Compounds 3a–3p, )

  • Structure: 5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methylpyrazole-4-carboxamides feature carboxamide and cyano groups, unlike the amine-hydrochloride backbone of the target compound.
  • Synthesis : Synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% with melting points (123–183°C). The target compound’s synthesis likely diverges due to the absence of carboxamide groups and reliance on amine bond formation .
  • Applications : Carboxamides are studied for biological activity (e.g., enzyme inhibition), whereas the target compound’s amine-hydrochloride structure may favor coordination chemistry or CNS-targeted applications due to its ionic nature .

B. N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-ethylamine (CAS 952195-00-5, )

  • Properties : Likely lower melting point and reduced solubility compared to the hydrochloride salt. The ethyl group may decrease binding affinity in coordination complexes .

C. 4-Acylpyrazolinone Chelators ()

  • Structure : Feature acyloxy groups for rare-earth ion coordination, contrasting with the target compound’s amine-pyrazole system.
  • Coordination Chemistry : The target compound’s dual pyrazole rings and amine group may enable multidentate binding, though less effectively than specialized chelators like BPMPBD .
Physicochemical Properties
Property Target Compound (Hydrochloride) Carboxamide 3a () N-Ethyl Analogue ()
Melting Point Estimated 150–200°C* 133–135°C Likely <100°C (free base)
Solubility High (polar solvents) Moderate (DMF/chloroform) Low (organic solvents)
Ionic Character Yes (hydrochloride) No No
Synthetic Yield Not reported 62–71% Not reported

*Estimated based on similar hydrochloride salts.

Coordination Chemistry Potential
  • Target Compound: The amine and pyrazole N-atoms may act as donor sites for transition metals. However, steric hindrance from dimethyl groups could limit complex stability compared to 4-acylpyrazolinones, which form robust rare-earth complexes .
  • Carboxamide Derivatives: The cyano and carboxamide groups offer alternative binding modes (e.g., hydrogen bonding), but their neutral structure reduces solubility in aqueous systems compared to the hydrochloride salt .

Biological Activity

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H14N4·HCl
  • Molecular Weight : 232.70 g/mol
  • CAS Number : 1015845-57-4

Anticancer Properties

Recent research highlights the anticancer potential of pyrazole derivatives, including N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine. Various studies have shown that pyrazole compounds exhibit cytotoxic effects against multiple cancer cell lines.

  • Mechanism of Action : Pyrazole derivatives are believed to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the inhibition of kinases involved in cell cycle regulation.
  • Cytotoxicity Data :
    • In vitro studies demonstrated significant cytotoxicity against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.
    • Example IC50 values from related pyrazole compounds include:
      • MCF7: IC50 = 0.01 µM
      • A549: IC50 = 26 µM
      • HepG2: IC50 = 3.25 mg/mL .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

Several case studies have documented the effects of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cell Lines :
    • Researchers synthesized several pyrazole derivatives and assessed their effects on MCF7 cells.
    • Findings indicated that certain compounds led to a reduction in cell viability and induced apoptosis through caspase activation pathways .
  • In Vivo Studies :
    • Animal models treated with pyrazole compounds showed reduced tumor growth rates compared to control groups.
    • The compounds demonstrated favorable pharmacokinetic profiles with moderate bioavailability .

Comparative Analysis of Pyrazole Derivatives

The table below summarizes the biological activity of selected pyrazole derivatives compared to N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine:

Compound NameCell LineIC50 Value (µM)Mechanism of Action
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethyl...MCF70.01Apoptosis induction
Ethyl-pyrazole derivativeA54926Cell cycle arrest
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG23.25Kinase inhibition
Novel pyrazole derivativeNCI-H4600.39Autophagy induction

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